molecular formula C27H44O3 B12424614 27-Hydroxy-7-keto Cholesterol-d4

27-Hydroxy-7-keto Cholesterol-d4

Cat. No.: B12424614
M. Wt: 420.7 g/mol
InChI Key: LFNAJBFFWWMSEW-AHVXBVAZSA-N
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Description

27-Hydroxy-7-keto Cholesterol-d4 is a deuterated derivative of 27-Hydroxy-7-keto Cholesterol, an oxysterol. Oxysterols are oxygenated derivatives of cholesterol that play significant roles in various biological processes. This compound is often used in scientific research due to its stability and the ability to trace its metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 27-Hydroxy-7-keto Cholesterol-d4 typically involves the introduction of deuterium atoms into the 27-Hydroxy-7-keto Cholesterol molecule. This can be achieved through various chemical reactions, including deuterium exchange reactions. The reaction conditions often require the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as oxidation, reduction, and purification using techniques like chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

27-Hydroxy-7-keto Cholesterol-d4 undergoes several types of chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of the keto group to a hydroxyl group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include various oxidized and reduced forms of the compound, which can be further analyzed for their biological activity and stability.

Scientific Research Applications

27-Hydroxy-7-keto Cholesterol-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of oxysterols.

    Biology: Studied for its role in cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and its role in diseases such as atherosclerosis and cancer.

    Industry: Utilized in the development of pharmaceuticals and as a marker in metabolic studies.

Mechanism of Action

The mechanism of action of 27-Hydroxy-7-keto Cholesterol-d4 involves its interaction with various molecular targets and pathways. It acts as a modulator of estrogen receptors and liver X receptors, influencing gene expression and cellular functions. The compound’s effects are mediated through the activation or suppression of these receptors, leading to changes in lipid metabolism, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    27-Hydroxycholesterol: An endogenous oxysterol with similar biological functions.

    7-Ketocholesterol: Another oxysterol involved in cholesterol metabolism.

    25-Hydroxycholesterol: Known for its role in immune regulation and cholesterol homeostasis.

Uniqueness

27-Hydroxy-7-keto Cholesterol-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts.

Properties

Molecular Formula

C27H44O3

Molecular Weight

420.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-16,16-dideuterio-17-[(2R)-3,3-dideuterio-7-hydroxy-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-2,3,4,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-7-one

InChI

InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-23,25,28-29H,5-14,16H2,1-4H3/t17?,18-,20+,21-,22+,23+,25+,26+,27-/m1/s1/i7D2,8D2

InChI Key

LFNAJBFFWWMSEW-AHVXBVAZSA-N

Isomeric SMILES

[2H]C1(C[C@H]2[C@H]3[C@H](CC[C@@]2([C@H]1[C@H](C)C([2H])([2H])CCC(C)CO)C)[C@]4(CC[C@@H](CC4=CC3=O)O)C)[2H]

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)CO

Origin of Product

United States

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